4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine
Overview
Description
4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aziridine ring and a pyridine moiety
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities .
Mode of Action
It is known that trifluoromethyl-containing compounds can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
It is known that trifluoromethyl-containing compounds can influence a variety of biochemical pathways, leading to downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine typically involves the formation of the aziridine ring followed by the introduction of the trifluoromethyl group. One common method includes the reaction of 2-(trifluoromethyl)phenylamine with an appropriate aziridine precursor under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the aziridine ring.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursorsThis step is crucial as it ensures the incorporation of the trifluoromethyl group, which is essential for the compound’s unique properties .
Chemical Reactions Analysis
Types of Reactions: 4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity
Comparison with Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Mefloquine: Another trifluoromethyl-containing compound used as an antimalarial drug.
Leflunomide: Used in the treatment of rheumatoid arthritis and contains a trifluoromethyl group.
Uniqueness: 4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine is unique due to the presence of both an aziridine ring and a pyridine moiety, which are not commonly found together in other trifluoromethyl-containing compounds. This unique combination of structural features contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-[1-[2-(trifluoromethyl)phenyl]aziridin-2-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2/c15-14(16,17)11-3-1-2-4-12(11)19-9-13(19)10-5-7-18-8-6-10/h1-8,13H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXMMBXIRKQDMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1C2=CC=CC=C2C(F)(F)F)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326668 | |
Record name | 4-[1-[2-(trifluoromethyl)phenyl]aziridin-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648914 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
320423-34-5 | |
Record name | 4-[1-[2-(trifluoromethyl)phenyl]aziridin-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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